N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route may include:
Formation of the Piperidine Ring: This step involves the cyclization of appropriate precursors to form the piperidine ring.
Benzylation: The piperidine ring is then benzylated using benzyl halides under basic conditions.
Coupling with Pyrimidine Derivative: The benzylated piperidine is coupled with a pyrimidine derivative using coupling agents like EDCI or DCC.
Final Amidation: The final step involves the amidation reaction to form the benzamide moiety.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield de-benzylated products.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and targets would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-3-aminobenzamide
- N-(1-benzylpiperidin-4-yl)-3-(4-methylpyrimidin-2-yl)aminobenzamide
Uniqueness
N-(1-benzylpiperidin-4-yl)-3-((4,6-dimethylpyrimidin-2-yl)amino)benzamide is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biological activities compared to its analogs.
Properties
Molecular Formula |
C25H29N5O |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[(4,6-dimethylpyrimidin-2-yl)amino]benzamide |
InChI |
InChI=1S/C25H29N5O/c1-18-15-19(2)27-25(26-18)29-23-10-6-9-21(16-23)24(31)28-22-11-13-30(14-12-22)17-20-7-4-3-5-8-20/h3-10,15-16,22H,11-14,17H2,1-2H3,(H,28,31)(H,26,27,29) |
InChI Key |
VARXLACQHUJTAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=CC(=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.